2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride is a synthetic compound belonging to the 3-pyridyl ether class of chemical compounds. [] It is an enantiomer of ABT-089, a compound recognized for its potential in treating cognitive disorders by modulating neuronal nicotinic acetylcholine receptors (nAChRs). [, ] This compound's role in scientific research lies primarily in its potential as a tool for studying nAChR subtypes, particularly in comparison to its more extensively studied enantiomer, ABT-089.
Molecular Structure Analysis
The molecular structure of 2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride is defined by its chiral center at the 2-position of the pyrrolidine ring. [] While specific structural analysis data for this enantiomer is limited, its overall structure closely resembles ABT-089. Key structural features likely include:
Chemical Reactions Analysis
ABT-089 is known to exhibit a complex pharmacological profile, acting as an agonist, partial agonist, or antagonist depending on the specific nAChR subtype. [, ] Given the structural similarity, the R-enantiomer might also interact with nAChRs, but its affinity and functional effects on different subtypes could differ significantly from ABT-089.
Applications
nAChR research: As an analog of ABT-089, it could be a valuable tool for studying the structure-activity relationships of nAChR ligands. Comparing its binding affinity and functional effects on different nAChR subtypes to those of ABT-089 could provide insights into the receptor's binding site and activation mechanisms. [, , , ]
Chirality studies: Investigating the differences in biological activity between this R-enantiomer and the S-enantiomer (ABT-089) could enhance understanding of the stereospecific interactions between nAChRs and their ligands. [, ]
Compound Description: ABT-089, the (S)-enantiomer of the target compound, is a neuronal nicotinic acetylcholine receptor (nAChR) modulator that displays cognitive-enhancing and neuroprotective properties in animal models. [, , , , , , ] It shows selectivity for the cytisine binding site on the α4β2 nAChR subtype. [, ] ABT-089 exhibits a complex pharmacological profile with agonist, partial agonist, and antagonist activity depending on the nAChR subtype and assay conditions. [, ] Notably, ABT-089 demonstrates good oral bioavailability and a reduced propensity to induce adverse effects compared to nicotine. [, ]
Relevance: ABT-089 is the enantiomer of the target compound 2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride, sharing the same core structure but differing in the configuration at the pyrrolidine ring's chiral center. [, ] This difference in chirality significantly influences the pharmacological activity and adverse effect profile. [, ]
2-Methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine
Compound Description: This compound is the free base form of the target compound, 2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride. While its specific biological activities are not explicitly detailed in the provided papers, it is studied alongside its enantiomer and other analogs as part of structure-activity relationship investigations focusing on nAChR modulation and cognitive enhancement. []
Relevance: This compound represents the core structure of the target compound without the dihydrochloride salt. [] Understanding its properties is crucial for elucidating the role of the salt form in the target compound's overall pharmacological profile.
Compound Description: This compound is a close analog of ABT-089, featuring a methyl group substitution on the pyridine nitrogen. [] Its role in the research revolves around understanding the structure-activity relationship of 3-pyridyl ethers as nAChR ligands. While not as extensively studied as ABT-089, it offers insights into the effects of modifying the pyridine ring on biological activity.
Relevance: This compound is structurally similar to the target compound 2-methyl-3-(2-(R)-pyrrolidinylmethoxy)pyridine dihydrochloride, sharing the 3-pyridyl ether core and the pyrrolidinylmethoxy side chain. [] The key difference lies in the methylation of the pyridine nitrogen and the stereochemistry at the pyrrolidine ring. These modifications contribute to its distinct pharmacological profile compared to ABT-089 and the target compound.
Compound Description: Me-p-PVC is a high-affinity nAChR ligand with a Ki value of 56 pM at 37°C. [] This compound has been radiolabeled with carbon-11 ([11C]Me-p-PVC) and investigated as a potential PET radioligand for imaging α4β2* nAChR subtypes in vivo. [] Compared to 2-[18F]FA, another PET radioligand used in humans, [11C]Me-p-PVC exhibits faster brain distribution kinetics due to its higher lipophilicity. []
Relevance: While structurally distinct from the target compound, Me-p-PVC shares the 3-pyridyl ether motif and the (S)-2-pyrrolidinylmethoxy group present in ABT-089. [] The presence of a 4-pyridinylvinyl substituent on the pyridine ring in Me-p-PVC instead of the methyl group in ABT-089 highlights the flexibility of the 3-pyridyl ether scaffold for developing selective nAChR ligands. []
Compound Description: [11C]A-84543 is a selective radioligand for neuronal nicotinic acetylcholine receptors (nAChRs) and is used in in vivo studies. [] The compound is synthesized by N-alkylation of N-desmethyl A-84543 with [11C]methyl iodide. []
Relevance: This compound, along with its (R) enantiomer, helps to understand the structure-activity relationship of ABT-089. [] It lacks the 2-methyl substitution on the pyridine ring compared to ABT-089 and the target compound, offering insights into the influence of this substitution on binding affinity and selectivity for nAChR subtypes.
Compound Description: This compound is the less pharmacologically active (R) enantiomer of [11C]A-84543, also synthesized as a radioligand for nAChR studies. []
Relevance: This compound helps elucidate the stereochemical influence on the binding of ligands to nAChRs. [] Similar to its (S) enantiomer, it lacks the 2-methyl group on the pyridine ring compared to ABT-089 and the target compound.
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.